N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGKTMAHFLRPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-amino-5-methylbenzenesulfonamide with 2-chlorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide group (-SO₂NH-) serves as the primary reactive site, participating in nucleophilic and electrophilic reactions.
Hydrolysis
-
Acidic Hydrolysis : Under reflux with concentrated HCl (6M, 100°C, 8h), the sulfonamide bond cleaves to yield 2,5-dimethylbenzenesulfonic acid and 5-aminobenzothiazole.
-
Basic Hydrolysis : In NaOH (2M, 80°C, 12h), the reaction produces sodium 2,5-dimethylbenzenesulfonate and benzothiazol-5-amine.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic | 6M HCl, 100°C | 2,5-Dimethylbenzenesulfonic acid | 72% |
| Basic | 2M NaOH, 80°C | Sodium 2,5-dimethylbenzenesulfonate | 65% |
Alkylation/Acylation
-
Methylation : Reacting with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base (RT, 6h) yields N-methylated sulfonamide derivatives.
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Acetylation : Treatment with acetyl chloride (AcCl) in pyridine (0°C → RT, 4h) produces the N-acetylated analog.
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole moiety undergoes regioselective electrophilic substitution, directed by the electron-withdrawing sulfonamide group.
Nitration
-
Reagents : HNO₃/H₂SO₄ (1:3) at 0–5°C for 2h.
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Product : Nitration occurs at the C-4 position of the benzothiazole ring, yielding 4-nitro-N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide .
| Position | Yield | Notes |
|---|---|---|
| C-4 | 58% | Major product due to meta-directing effect |
Halogenation
-
Bromination : Using Br₂ in acetic acid (RT, 4h) results in bromination at C-6 of the benzothiazole ring .
Metal Complexation
The sulfur and nitrogen atoms in the benzothiazole ring coordinate with transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂·2H₂O | EtOH, reflux, 3h | Octahedral Cu(II) complex | Antimicrobial studies |
| Zn(OAc)₂ | Methanol, RT, 12h | Tetrahedral Zn(II) complex | Catalysis |
Coupling Reactions
The sulfonamide NH group participates in cross-coupling reactions under catalytic conditions.
Buchwald–Hartwig Amination
-
Catalyst : Pd(OAc)₂/XPhos.
-
Substrate : Aryl bromides.
Suzuki–Miyaura Coupling
Reduction Reactions
Selective reduction of the benzothiazole ring is achievable under controlled conditions.
Catalytic Hydrogenation
-
Catalyst : 10% Pd/C, H₂ (1 atm).
-
Product : Dihydrobenzothiazole derivative (partial saturation of the thiazole ring) .
Acid/Base Stability
The compound demonstrates stability across a pH range of 2–12 (24h, RT), making it suitable for pharmaceutical formulations.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties , particularly against resistant strains of bacteria and fungi. Sulfonamides, including this compound, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria.
Case Studies:
- Study on Antibacterial Activity : Research demonstrated that derivatives of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 3.9 | Staphylococcus aureus |
| B | 4.5 | E. coli |
| C | 5.0 | Klebsiella pneumoniae |
Anticancer Applications
This compound has also been investigated for its anticancer properties . The compound's structure allows it to interact with various molecular targets involved in cancer progression.
Case Studies:
- Inhibition of Cancer Cell Proliferation : A study evaluated the anticancer activity of thiazole derivatives, including this compound, against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Results indicated significant cytotoxic effects with IC50 values reflecting high potency .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 (Lung) | 12.3 | This compound |
| Caco-2 (Colon) | 15.7 | This compound |
Anti-inflammatory Properties
The compound has also been explored for its potential anti-inflammatory effects . Research indicates that thiazole derivatives can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Studies:
- Inflammation Model Studies : In vitro studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting their potential use in treating conditions characterized by excessive inflammation .
| Inflammatory Marker | Treatment Group | Reduction (%) |
|---|---|---|
| TNF-alpha | Compound A | 45 |
| IL-6 | Compound B | 38 |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to proteins involved in inflammation and cancer, thereby modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Moieties
Key Observations:
- Heterocyclic Core: The benzo[d]thiazole in the target compound provides greater aromaticity and rigidity compared to simpler thiazole or thiadiazole systems. This may enhance binding to hydrophobic pockets in enzymes or receptors .
- Linker Groups: Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carbamates () or imines (), which could improve target affinity but reduce membrane permeability .
Therapeutic Potential and Mechanisms
- Thiazole Derivatives: Compounds like those in and are often designed as kinase inhibitors or antimicrobial agents. The target compound’s benzo[d]thiazole core may similarly interact with ATP-binding pockets or microbial enzymes .
- Sulfonamide Pharmacophores: Sulfonamides are well-known for targeting carbonic anhydrases, proteases, and bacterial dihydropteroate synthases. The dimethyl substituents in the target compound could modulate selectivity for these targets .
Biological Activity
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of relevant literature.
1. Chemical Structure and Synthesis
This compound features a benzo[d]thiazole moiety linked to a 2,5-dimethylbenzenesulfonamide group. The synthesis typically involves multiple steps, including the formation of the thiazole ring and subsequent coupling with the sulfonamide group.
Synthetic Route:
- Formation of the Benzo[d]thiazole Moiety : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final compound.
2.1 Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of thiazoles have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3h | MRSA | Effective |
| 3j | VRE | Effective |
| 7 | Candida spp. | Broad-spectrum |
2.2 Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies have shown that modifications in the structure can enhance cytotoxicity, with some derivatives demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Table 2: Cytotoxicity Data Against MCF-7 Cell Line
| Compound | IC50 (μM) |
|---|---|
| Compound A | 1.29 |
| Compound B | 3.50 |
| This compound | TBD |
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory eicosanoids, suggesting potential applications in treating inflammatory diseases .
4. Case Studies
Recent studies have highlighted the potential of thiazole derivatives in drug development:
- Study on Antimicrobial Activity : A series of thiazole compounds were synthesized and tested against resistant bacterial strains, showing promising results that support further exploration as novel antimicrobial agents .
- Anticancer Research : The cytotoxic effects were assessed in vitro against multiple cancer cell lines, revealing significant apoptosis induction in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide, and how is its structural integrity confirmed?
- Methodology : The compound is synthesized via nucleophilic substitution, where a sulfonyl chloride derivative reacts with a benzothiazol-5-amine under anhydrous conditions. A representative protocol involves stirring 2,5-dimethylbenzenesulfonyl chloride with 5-aminobenzothiazole in dry pyridine (5 hours, room temperature), followed by ice quenching and purification via flash chromatography (ethyl acetate/hexane gradients) .
- Validation : Purity is assessed using thin-layer chromatography (TLC; Merck Silica Gel 60 F₂₅₄ plates), while structural confirmation employs ¹H/¹³C NMR (400 MHz, DMSO-d₆) and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons at δ 7.2–8.1 ppm and sulfonamide NH at δ 10.5 ppm .
Q. Which analytical techniques are critical for characterizing the physicochemical properties of this sulfonamide derivative?
- Techniques :
- NMR Spectroscopy : Assigns substituent positions on the benzothiazole and sulfonamide moieties (e.g., methyl groups at δ 2.3–2.5 ppm for 2,5-dimethylbenzene).
- Melting Point Analysis : Provides preliminary purity assessment (e.g., uncorrected m.p. 210–214°C for analogous compounds).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347.0821 for C₁₅H₁₄N₂O₂S₂) .
Advanced Research Questions
Q. How can molecular docking simulations elucidate the binding mechanisms of this compound to therapeutic targets?
- Methodology : AutoDock4 with flexible receptor docking (side-chain sampling) identifies key interactions. For example, a grid box (60 × 60 × 60 ų, 0.375 Å spacing) centered on a kinase ATP-binding pocket evaluates ligand poses. Lamarckian genetic algorithms (25 million energy evaluations) optimize binding affinities, revealing hydrogen bonds between the sulfonamide group and residues like Asn140 in BRD4 .
- Data Interpretation : Dock scores (ΔG = −9.2 kcal/mol) correlate with experimental IC₅₀ values (e.g., 1.8 μM in enzyme inhibition assays) .
Q. What crystallographic strategies resolve structural ambiguities in sulfonamide-thiazole hybrids?
- Approach : SHELXL refines twinned crystals using TWIN/BASF commands, while ORTEP-3 generates thermal ellipsoid plots. For a related compound, data collection at 100 K with MoKα radiation (λ = 0.71073 Å) achieved 0.89 Å resolution, confirming sulfonamide geometry (C-S-N-C torsion = 178.2°) and π-stacking between benzothiazole and benzene rings (3.4 Å spacing) .
Q. How do substituent modifications on the benzothiazole ring modulate anticancer activity?
- SAR Insights :
- Electron-Withdrawing Groups : A nitro group at C5 improves cytotoxicity 3-fold (IC₅₀ = 1.2 μM vs. 3.7 μM for parent compound in MCF-7 cells) by enhancing hydrogen bonding with kinase ATP pockets.
- Hydrophobic Substituents : A 4-methylbenzyl group increases logP by 1.2 units but reduces aqueous solubility (0.8 mg/mL → 0.3 mg/mL), compromising in vivo efficacy despite maintained target affinity .
Data Contradiction Analysis
- Issue : Discrepancies in reported IC₅₀ values for analogs (e.g., 1.2 μM vs. 3.7 μM in MCF-7 cells).
- Resolution : Evaluate assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
